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Compound of Interest

3-(4-Chlorophenyl)-2-
Compound Name:
oxopropanoic acid

Cat. No.: B2586084

An In-Depth Technical Guide to 3-(4-Chlorophenyl)-2-oxopropanoic Acid: Properties,
Analysis, and Applications

Introduction

3-(4-Chlorophenyl)-2-oxopropanoic acid is an organic compound of significant interest to the
fields of synthetic organic and medicinal chemistry.[1] Structurally, it is an a-keto acid featuring
a 4-chlorophenyl substituent. This unique combination of a carboxylic acid, a ketone, and a
chlorinated aromatic ring imparts a versatile reactivity profile, making it a valuable intermediate
for the synthesis of more complex molecules.[1] Its primary relevance for drug development
professionals lies in its established role as a key precursor in the synthesis of pyridopyrazinone
derivatives, which have been identified as potent insulin secretion stimulators for the potential
treatment of diabetes.[2] This guide provides a comprehensive overview of its chemical and
physical properties, detailed analytical protocols, and a discussion of its applications, tailored
for researchers and scientists in drug discovery and development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent
research. 3-(4-Chlorophenyl)-2-oxopropanoic acid is defined by its specific molecular
structure and associated identifiers.

Caption: 2D structure of 3-(4-Chlorophenyl)-2-oxopropanoic acid.
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Table 1: Chemical Identifiers

Identifier Value Source(s)

CAS Number 3617-01-4 [1][2]

Molecular Formula CoH7CIO3 [11[2][3]

Molecular Weight 198.60 g/mol [1112]
3-(4-chlorophenyl)-2-

IUPAC Name ( p- y-) [3]
oxopropanoic acid
Benzenepropanoic acid, 4-

Synonyms chloro-a-oxo-; 4-Chloro-a-oxo- [1]
benzenepropanoic acid
C1=CC(=CC=C1CC(=0)C(=0)

SMILES [11[4]
O)ClI
InChl=1S/C9H7CIO3/c10-7-3-

InChl 1-6(2-4-7)5-8(11)9(12)13/h1- [1][4]

4H,5H2,(H,12,13)

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and formulation
requirements.

Table 2: Physical and Chemical Properties
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Property Value Source(s)

White to off-white or light
Appearance _ [1][2]
brown solid

B Limited solubility in water;
Solubility _ _ [1]
soluble in organic solvents

Store at room temperature, in
a cool, well-ventilated area.
N Some suppliers recommend
Storage Conditions ) 2115161171
storage at -10°C under an inert

atmosphere for long-term

stability.
Density 1.394 g/cm3 (Predicted) [8]
Predicted XlogP 1.9 [4]

Note on Thermal Properties: Specific melting and boiling points for 3-(4-Chlorophenyl)-2-
oxopropanoic acid are not consistently reported in publicly available literature. These values
would be experimentally determined using techniques such as Differential Scanning
Calorimetry (DSC) for a precise melting point and thermogravimetric analysis (TGA) to assess
thermal decomposition.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical in research and drug development. A
multi-technique analytical approach is essential for the unambiguous characterization of 3-(4-
Chlorophenyl)-2-oxopropanoic acid.
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4 Analytical Workflow
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Caption: A typical workflow for the analytical characterization of the compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental
composition. The predicted collision cross-section (CCS) values can aid in identification in

complex matrices.

Table 3: Predicted Mass Spectrometry Data
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Adduct m/z Predicted CCS (A2
[M+H]* 199.01566 136.0

[M+Na]* 220.99760 144.7

[M-H]- 197.00110 138.7

M+NHa4]* 216.04220 155.4

[

Data sourced from
PubChemlLite predictions.[4]

Experimental Protocol 1: Nuclear Magnetic Resonance
(NMR) Spectroscopy

Causality: NMR provides the most definitive information about the carbon-hydrogen framework
of a molecule. A deuterated solvent (like DMSO-ds or CDCIs) is used because it is "invisible" in
H NMR, preventing solvent signals from overwhelming the analyte signals.

Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of the solid compound and dissolve it in
approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-de) in a standard 5 mm
NMR tube.

e Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field spectrometer.
o Expected H NMR Signals:

o Aromatic Region (~7.2-7.5 ppm): Two doublets characteristic of a 1,4-disubstituted
benzene ring.

o Methylene Protons (~4.0 ppm): A singlet corresponding to the two protons of the -CHz-
group adjacent to the aromatic ring and the ketone.

o Carboxylic Acid Proton (>10 ppm): A broad singlet for the acidic proton, which may be
exchangeable with trace water in the solvent.
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» Expected 3C NMR Signals:
o Multiple signals in the aromatic region (~128-140 ppm).
o Asignal for the methylene carbon (~40-50 ppm).

o Two signals for the carbonyl carbons (>160 ppm), with the carboxylic acid carbon typically
being less deshielded than the ketone carbon.

Experimental Protocol 2: Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the
presence of specific functional groups, which vibrate at characteristic frequencies when they
absorb infrared radiation.

Methodology:

o Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

o Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a
range of 4000-400 cm~1.

o Expected Characteristic Absorptions:
o O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm™1.

o C=0 Stretch (Ketone & Carboxylic Acid): Strong, sharp bands around 1700-1750 cm™1.
Often, two distinct peaks or a broadened peak may be observed.

o C=C Stretch (Aromatic): Peaks around 1600 cm~* and 1475 cm~1.

o C-CI Stretch: A signal in the fingerprint region, typically ~1090 cm~1.

Chemical Reactivity and Applications

The dual functionality of the a-keto acid motif makes this compound a versatile synthetic
intermediate.[1] The carboxylic acid can undergo esterification or amidation, while the ketone is
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susceptible to nucleophilic attack.

Its most notable application is as a building block for pharmacologically active agents.[2]

3-(4-Chlorophenyl)
-2-0xopropanoic acid

Chemical Synthesis

(Synthetic Intermediate)

Pyridopyrazinone Derivatives

Biological Activity

Insulin Secretion Stimulators

Treatment for Diabetes

Click to download full resolution via product page

Caption: Pathway from the core chemical to its therapeutic application.

Role in Drug Discovery

The primary documented use of 3-(4-Chlorophenyl)-2-oxopropanoic acid is in the
preparation of Pyridopyrazinone derivatives. These resulting compounds have been
investigated as insulin secretion stimulators, making them valuable leads in the development of
novel therapeutics for diabetes.[2] Furthermore, the broader class of chlorophenyl-containing
small molecules is frequently explored in drug discovery for various targets, including
anticancer and anti-inflammatory pathways.[9][10][11] The structural motif present in this
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compound serves as a validated starting point for generating libraries of new chemical entities
for screening.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. 3-(4-
Chlorophenyl)-2-oxopropanoic acid is classified with several hazards that necessitate
careful handling.

Table 4: GHS Hazard Information

Hazard Code Statement Source(s)
H302 Harmful if swallowed [12][13]
H315 Causes skin irritation [12][13]
H318 Causes serious eye damage [12]

H335 May cause respiratory irritation  [12][13]

Handling and Personal Protective Equipment (PPE)

» Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood, to avoid inhalation of dust.[7][12]

» Personal Protective Equipment:
o Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[7]

o Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[7][12] Avoid all skin
contact.

o Respiratory Protection: If dust is generated outside of a fume hood, use an approved
particle respirator.[7]

e Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work
area.[5][12]
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Storage Recommendations

» Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

 Stability: For long-term storage and to ensure high purity, some suppliers recommend storing
under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (-10°C) to
minimize degradation.[7]

Conclusion

3-(4-Chlorophenyl)-2-oxopropanoic acid is more than a simple chemical reagent; it is a key
enabling tool for medicinal chemists and drug development professionals. Its well-defined
chemical and physical properties, combined with its versatile reactivity, make it an important
precursor for synthesizing novel compounds with therapeutic potential, most notably in the area
of metabolic diseases like diabetes. Understanding its characteristics, analytical protocols, and
safety requirements, as detailed in this guide, is essential for its effective and safe utilization in
a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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